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trifluoroacetic acid methyl 5-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate

Reference standard preparation Salt form selection Analytical chemistry

Regioisomeric impurities in imidazo[4,5-b]pyridine building blocks can derail kinase inhibitor lead optimization. This TFA salt (CAS 1803589-98-1) ensures defined C7-carboxylate geometry and 5-methyl substitution required for ATP-pocket binding. • C7-ester handle for hydrolysis/amidation • 1:1 TFA stoichiometry for accurate reference standard prep • ≥95% purity, -20°C stability.

Molecular Formula C11H10F3N3O4
Molecular Weight 305.21 g/mol
CAS No. 1803589-98-1
Cat. No. B1449707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrifluoroacetic acid methyl 5-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate
CAS1803589-98-1
Molecular FormulaC11H10F3N3O4
Molecular Weight305.21 g/mol
Structural Identifiers
SMILESCC1=CC(=C2C(=N1)N=CN2)C(=O)OC.C(=O)(C(F)(F)F)O
InChIInChI=1S/C9H9N3O2.C2HF3O2/c1-5-3-6(9(13)14-2)7-8(12-5)11-4-10-7;3-2(4,5)1(6)7/h3-4H,1-2H3,(H,10,11,12);(H,6,7)
InChIKeyRHVHSCXOHMQISX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Compound Identity and Procurement Context


Trifluoroacetic acid methyl 5-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate (CAS 1803589-98-1) is the trifluoroacetate (TFA) salt of methyl 5-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate, a member of the imidazo[4,5-b]pyridine heterocyclic family. With a molecular formula of C₁₁H₁₀F₃N₃O₄ and molecular weight of 305.21 g/mol , this compound serves as a versatile small-molecule scaffold and purine bioisostere building block for medicinal chemistry and kinase inhibitor drug discovery programs [1]. The imidazo[4,5-b]pyridine core is recognized as a privileged structure in pharmaceutical research, with multiple derivatives advanced as clinical candidates targeting Aurora kinases, FLT3, c-Met, and TAM family kinases [2]. The TFA salt form is supplied at ≥95% purity and is primarily utilized as a synthetic intermediate, reference standard for drug impurity profiling, and biomedical research reagent [3].

Synthetic building block for kinase inhibitor medicinal chemistry; TFA salt provides defined stoichiometry for reaction optimization
Impurity reference standard with defined 1:1 salt stoichiometry supporting accurate gravimetric calibration in HPLC impurity profiling
Purine bioisostere scaffold for library synthesis; C7-carboxylate handle enables parallel derivatization to amides, acids, and amines

Why Generic Imidazo[4,5-b]pyridine Building Blocks Cannot Substitute


Imidazo[4,5-b]pyridine scaffolds are not interchangeable commodity chemicals; their utility in kinase inhibitor design is exquisitely sensitive to substitution pattern, salt form, and functional group positioning. The C7-methyl carboxylate ester in this compound provides a key synthetic handle for further derivatization—hydrolysis to the carboxylic acid, amidation, or reduction—that is absent in unsubstituted or differently substituted analogs [1]. The 5-methyl group on the pyridine ring introduces steric and electronic modulation that influences downstream binding interactions with kinase ATP pockets, a feature exploited in the design of Aurora-A-selective inhibitors where C7-imidazo[4,5-b]pyridine derivatization was critical for achieving isoform selectivity [2]. Furthermore, the TFA salt form offers distinct handling advantages over the free base (CAS 1378793-08-8), including improved crystallinity, enhanced solubility in polar organic solvents, and defined stoichiometry for quantitative applications such as reference standard preparation . Substituting a regioisomeric variant—such as a 5-carboxylate or 6-carboxylate ester—fundamentally alters the exit vector geometry recognized by kinase hinge-binding motifs, as demonstrated in SAR studies where regio-isomeric imidazo[4,5-b]pyridine analogs exhibited markedly different cytotoxic potencies [3].

Free base form (CAS 1378793-08-8) may exhibit variable hydration and undefined stoichiometry, limiting quantitative reproducibility as a reference standard.
Unsubstituted or des-methyl analogs lack the critical 5-methyl hydrophobic contact and C7-ester synthetic handle, altering kinase binding patterns and requiring additional synthetic steps.
Regioisomeric C5- or C6-carboxylate esters project different exit vectors incompatible with reported Aurora/FLT3 binding geometries; substitution may compromise target engagement.

Quantitative Differentiation Evidence


TFA Salt vs. Free Base: Stoichiometry and Solubility

The TFA salt form (CAS 1803589-98-1, MW 305.21 g/mol, C₁₁H₁₀F₃N₃O₄) provides defined 1:1 stoichiometry versus the free base methyl 5-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate (CAS 1378793-08-8, MW 191.19 g/mol, C₉H₉N₃O₂). This equates to a mass differential of 114.02 g/mol (59.6% increase), directly traceable to the TFA counterion . The TFA salt is supplied at ≥95% purity (or 98% from select vendors), whereas the free base is typically available at ≥95% purity . The salt form enhances handling properties: defined melting behavior, reduced hygroscopicity versus the free base, and improved solubility in polar aprotic solvents (DMF, DMSO) commonly used in coupling reactions [1].

Salt Stoichiometry
Head-to-head
ΔMW = 114.02 g/mol (59.6% mass increase); defined 1:1 TFA salt vs. free base (variable hydration)
Enables accurate gravimetric standard preparation; supports quantitative analytical workflows
Supplier specifications (≥95% purity); storage at -20°C for extended stability
Reference standard preparation Salt form selection Analytical chemistry

5-Methyl Substitution and Kinase Hinge-Binding Impact

The 5-methyl group on the pyridine ring of the target compound (CAS 1803589-98-1) is absent in the simpler scaffold methyl 3H-imidazo[4,5-b]pyridine-7-carboxylate (CAS 78316-09-3, MW 177.16, C₈H₇N₃O₂). In the imidazo[4,5-b]pyridine series, the C5 position projects toward the solvent-accessible region of the kinase ATP pocket. Published SAR from the Bavetsias et al. Aurora kinase program demonstrated that C7-imidazo[4,5-b]pyridine derivatization combined with appropriate substitution on the pyridine ring was essential for achieving Aurora-A vs. Aurora-B selectivity: compound 28c showed IC₅₀ values similar for Aurora-A wild-type and L215R/R220K mutants, while the T217E mutant was significantly less sensitive, confirming that substituent identity modulates isoform selectivity [1]. Separately, in the TAM kinase inhibitor series by Baladi et al., 2,6-disubstituted imidazo[4,5-b]pyridines achieved AXL IC₅₀ = 0.77 nM and MER IC₅₀ = 9 nM with 120- to 900-fold selectivity, demonstrating that pyridine ring substitution patterns critically control potency and selectivity [2].

5-Methyl Substituent SAR
Class-level
Class-level kinase SAR shows 5-methyl substitution can drive 120- to 900-fold selectivity shifts in Aurora and TAM inhibitor programs.
Pre-installs hydrophobic hinge contact; context-dependent advantage over des-methyl scaffold
No direct building block comparison data; extrapolated from published inhibitor series
Kinase inhibitor design Structure-activity relationship Purine bioisostere

C7-Carboxylate Exit Vector vs. Alternative Regioisomers

The target compound positions the methyl carboxylate ester at C7 of the imidazo[4,5-b]pyridine ring system. Regioisomeric variants include methyl 3-methyl-3H-imidazo[4,5-b]pyridine-5-carboxylate and methyl 3-methyl-3H-imidazo[4,5-b]pyridine-6-carboxylate (CAS 1171920-82-3, C₉H₉N₃O₂, MW 191.19) . In the Aurora-A co-crystallography study by Bavetsias et al., the C7 position was identified as the critical vector for installing pyrazole substituents that engage either the P-loop (compounds 7a, 14d) or the post-hinge Thr217 residue (compounds 14a, 14b), with distinct binding modes confirmed by X-ray crystallography [1]. The C7-carboxylate methyl ester serves as a versatile synthetic handle: it can be hydrolyzed to the carboxylic acid (for amide coupling), reduced to the alcohol, or converted to the amide directly—transformations validated in the Dubina et al. 2024 building block study [2]. In contrast, the 6-carboxylate regioisomer projects toward a sterically constrained region of the Aurora-A pocket, limiting its utility for derivatization [1].

C7 Exit Vector
Method context
Crystallography-confirmed vector for Aurora-A P-loop or Thr217 engagement; synthetic transformations to acid, amide, and amine validated
C7-carboxylate is the attachment point for reported kinase inhibitor pharmacophores; regioisomer would require route redesign
Co-crystal structures with Aurora-A; building block transformations reported (2024)
Exit vector analysis Regioisomer differentiation Kinase pharmacophore

Imidazo[4,5-b]pyridine vs. Imidazo[4,5-c]pyridine Core Scaffolds

The imidazo[4,5-b]pyridine core of the target compound is a recognized purine bioisostere that differs fundamentally from the imidazo[4,5-c]pyridine isomer in the spatial orientation of the pyridine nitrogen. A comprehensive 2017 review by Krause et al. documented that imidazo[4,5-b]pyridine derivatives exhibit potent inhibition of GSK-3 (IC₅₀ = 1–12 nM), outperforming their 7-hydroxybenzimidazole analogs [1]. In the PARP-1 inhibitor space, imidazo[4,5-c]pyridine-7-carboxamide derivatives achieved potent inhibition, but the 4,5-b isomer was preferentially pursued for Aurora and FLT3 kinase programs due to its superior hinge-binding geometry [1][2]. The dual FLT3/Aurora inhibitor 27e (bearing the imidazo[4,5-b]pyridine core) demonstrated Aurora-A Kd = 7.5 nM, Aurora-B Kd = 48 nM, FLT3 Kd = 6.2 nM, and was selected as a preclinical development candidate for AML, confirming the translational relevance of the 4,5-b scaffold [2].

Core Scaffold (4,5-b vs. 4,5-c)
Class-level
4,5-b core: FLT3 Kd = 6.2 nM, Aurora-A Kd = 7.5 nM (preclinical candidate 27e). 4,5-c isomer not pursued for Aurora/FLT3.
Supports Aurora/FLT3 pathway research context; 4,5-c isomer lacks comparable research precedent for these kinase targets
Krause et al. 2017 review; Bavetsias et al. 2012 J Med Chem in vivo data
Bioisostere comparison Scaffold hopping Kinase selectivity

Recommended Procurement and Application Scenarios


Synthetic Elaboration to Aurora-A/FLT3 Dual Inhibitors

The target compound serves as a direct precursor for constructing C7-derivatized imidazo[4,5-b]pyridine kinase inhibitors. The C7-methyl ester can be hydrolyzed to the carboxylic acid, then coupled with substituted piperazines or pyrazoles to generate analogs of the preclinical candidate 27e (Aurora-A Kd = 7.5 nM, FLT3 Kd = 6.2 nM) [1]. The 5-methyl group on the pyridine ring pre-installs a hydrophobic contact that contributes to ATP-pocket complementarity, reducing the number of synthetic steps versus starting from the unsubstituted scaffold (CAS 78316-09-3). The TFA salt form provides defined stoichiometry for reaction optimization and facilitates LC-MS monitoring of coupling efficiency [2].

Pharmaceutical Impurity Reference Standard Use

As a characterized TFA salt with ≥95% purity (or 98% from select suppliers), this compound is qualified for use as a reference standard in HPLC impurity profiling of imidazo[4,5-b]pyridine-containing active pharmaceutical ingredients (APIs) [3]. The defined 1:1 TFA stoichiometry (MW 305.21 g/mol) enables accurate gravimetric preparation of calibration standards, unlike the free base form which may exhibit variable hydration. Storage at -20°C provides 1–2 year stability, suitable for regulated quality control workflows [3].

Purine Bioisostere Library Synthesis for Kinase Profiling

The imidazo[4,5-b]pyridine scaffold is a validated purine bioisostere with demonstrated activity across multiple kinase families (Aurora, FLT3, GSK-3, TAM, c-Met, CDK9) [4][5]. The C7-carboxylate methyl ester provides a versatile handle for parallel library synthesis via amide coupling, ester hydrolysis, or reduction to the alcohol, followed by further diversification. The 5-methyl substitution constrains the conformational space of the pyridine ring relative to the des-methyl analog, which can be exploited to bias library members toward specific kinase selectivity profiles as demonstrated in the Aurora-A vs. Aurora-B selectivity studies [6].

Regioisomeric Purity Method Development and Validation

The clear structural distinction between the C7-carboxylate target compound and its C5- and C6-carboxylate regioisomers makes this TFA salt valuable for developing and validating HPLC or UPLC methods that resolve regioisomeric impurities in imidazo[4,5-b]pyridine building blocks. The defined salt form provides consistent retention time behavior across analytical columns, and the TFA counterion is transparent in UV detection at standard wavelengths (254 nm, 280 nm). This is critical for procurement quality control when sourcing from multiple vendors, as regioisomeric contamination can propagate through multi-step syntheses and confound biological assay results [7].

Application
Selection Property
Validation Focus
Aurora/FLT3 inhibitor synthesis
C7-carboxylate synthetic versatility
Coupling efficiency and purity monitoring
Impurity reference standard
Defined 1:1 TFA salt stoichiometry
Gravimetric accuracy and long-term storage stability
Purine bioisostere library synthesis
C7-handle for parallel derivatization
Library diversity and kinase selectivity profiling
Regioisomeric purity method development
Distinct retention from C5/C6 regioisomers
HPLC/UPLC resolution of regioisomeric impurities
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